molecular formula C6H3BrINO2 B1267603 2-Bromo-1-iodo-4-nitrobenzene CAS No. 7149-14-6

2-Bromo-1-iodo-4-nitrobenzene

Cat. No.: B1267603
CAS No.: 7149-14-6
M. Wt: 327.9 g/mol
InChI Key: CJUZKENURNQSDJ-UHFFFAOYSA-N
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Description

2-Bromo-1-iodo-4-nitrobenzene is an organic compound with the molecular formula C₆H₃BrINO₂ It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, iodine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-iodo-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-iodo-4-nitrobenzene, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-cyano-1-iodo-4-nitrobenzene when using potassium cyanide.

    Reduction: 2-Bromo-1-iodo-4-aminobenzene is formed when the nitro group is reduced.

    Oxidation: Products vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

2-Bromo-1-iodo-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-iodo-4-nitrobenzene involves its interaction with various molecular targets. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The bromine and iodine atoms can participate in halogen bonding, affecting the compound’s overall reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-iodo-4-nitrobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these substituents with the nitro group makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-1-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUZKENURNQSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285912
Record name 2-bromo-1-iodo-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-14-6
Record name 7149-14-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-1-iodo-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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